molecular formula C13H12ClF2N B11819304 2',4'-Difluoro-biphenyl-4-methanamine hydrochloride

2',4'-Difluoro-biphenyl-4-methanamine hydrochloride

Cat. No.: B11819304
M. Wt: 255.69 g/mol
InChI Key: VJDGERISOGGNME-UHFFFAOYSA-N
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Description

2’,4’-Difluoro-biphenyl-4-methanamine hydrochloride is a chemical compound with the molecular formula C13H12ClF2N. It is a derivative of biphenyl, where two fluorine atoms are substituted at the 2’ and 4’ positions, and a methanamine group is attached to the 4-position of the biphenyl ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Difluoro-biphenyl-4-methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with biphenyl as the starting material.

    Fluorination: The biphenyl undergoes selective fluorination at the 2’ and 4’ positions using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Amination: The fluorinated biphenyl is then subjected to a nucleophilic substitution reaction with methanamine to introduce the methanamine group at the 4-position.

    Hydrochloride Formation: Finally, the amine product is treated with hydrochloric acid to form the hydrochloride salt of 2’,4’-Difluoro-biphenyl-4-methanamine.

Industrial Production Methods

In an industrial setting, the production of 2’,4’-Difluoro-biphenyl-4-methanamine hydrochloride may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Difluoro-biphenyl-4-methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide (NaN3) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of difluorobiphenyl carboxylic acids.

    Reduction: Formation of reduced biphenyl derivatives.

    Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

2’,4’-Difluoro-biphenyl-4-methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,4’-Difluoro-biphenyl-4-methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2’,4’-Difluoro-biphenyl-4-methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    2’,4’-Difluoro-biphenyl-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanamine group.

    2’,4’-Difluoro-biphenyl-4-nitro: Similar structure but with a nitro group instead of a methanamine group.

Uniqueness

2’,4’-Difluoro-biphenyl-4-methanamine hydrochloride is unique due to the presence of both fluorine atoms and the methanamine group, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.

Properties

Molecular Formula

C13H12ClF2N

Molecular Weight

255.69 g/mol

IUPAC Name

[4-(2,4-difluorophenyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C13H11F2N.ClH/c14-11-5-6-12(13(15)7-11)10-3-1-9(8-16)2-4-10;/h1-7H,8,16H2;1H

InChI Key

VJDGERISOGGNME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)C2=C(C=C(C=C2)F)F.Cl

Origin of Product

United States

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